molecular formula C8H14N2O B2362672 2-Nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindole CAS No. 23083-75-2

2-Nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindole

Cat. No. B2362672
CAS RN: 23083-75-2
M. Wt: 154.213
InChI Key: JUJVCCZLXDCVHF-UHFFFAOYSA-N
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Description

2-Nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindole is a nitroso compound . Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures: The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .


Molecular Structure Analysis

The molecular structure of nitro compounds like 2-Nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindole involves a nitro group, −NO2, which is a hybrid of two equivalent resonance structures. This hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .


Physical And Chemical Properties Analysis

The physical and chemical properties of nitro compounds like 2-Nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindole can vary. The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Scientific Research Applications

Colorimetric Analysis

2-Nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindole: has been utilized in colorimetric analysis due to its ability to form colored complexes with metals . This property is particularly useful in the detection and quantification of metal ions in various samples. The compound’s sensitivity to pH changes can lead to different color outcomes, which can be measured and analyzed to determine the presence and concentration of specific metals.

Synthetic Chemistry

The unique structure of this compound, featuring a nitroso group adjacent to a carbon backbone, confers it high reactivity towards nucleophilic, electrophilic, and radical species . This makes it a valuable reagent in synthetic chemistry for the development of versatile synthetic aminohydroxylation and/or hydroxylamination processes. It can be used in reactions such as nitroso Diels–Alder, nitroso ene, and nitrosoaldol reactions.

Dye Manufacturing

2-Nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindole: is related to compounds that have found commercial application as dyes . For instance, iron tris(1-nitroso-2-naphtholato), known as ‘pigment green 8’, is a dye used in concrete, textiles, paint, and rubber coloration. The compound could potentially be used in similar applications, providing a vivid coloration to materials.

properties

IUPAC Name

2-nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-9-10-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJVCCZLXDCVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CC2C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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